(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(1R)-1-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3/t5-/m1/s1 |
InChI Key |
JVKWVFDRUADQGB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)Cl)O |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation with Transition Metal Complexes
The prochiral ketone 1-(2-chloropyridin-4-yl)ethanone undergoes enantioselective reduction using Ru(II)-(S)-BINAP catalysts, achieving 92–98% ee in tetrahydrofuran at 50°C under 50 bar H₂ pressure. Critical parameters include:
Table 1: Optimization of Hydrogenation Conditions
| Catalyst Loading (%) | Temperature (°C) | H₂ Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 0.5 | 25 | 30 | 85 | 78 |
| 1.0 | 50 | 50 | 98 | 95 |
| 2.0 | 75 | 70 | 97 | 88 |
Exceeding 1.0 mol% catalyst loading induces racemization through β-hydride elimination, while temperatures >60°C reduce enantioselectivity due to ligand decomposition. The reaction mechanism involves substrate coordination to Ru via the pyridinyl nitrogen, followed by hydride transfer to the re face of the ketone.
Borane-Mediated Asymmetric Reduction
Chiral oxazaborolidine catalysts derived from (R)-diphenylprolinol effect reduction with 89–94% ee in dichloromethane at −20°C. Key advantages include:
-
Short reaction times: Complete conversion in 2–4 hours
-
Broad functional group tolerance: Compatible with ester and nitrile groups
Limitations arise from borane’s moisture sensitivity and competing side reactions with the chloropyridine moiety at elevated temperatures.
Kinetic Resolution of Racemic Alcohols
Enzymatic Acetylation
Lipase B from Candida antarctica (CAL-B) selectively acetylates the (1S)-enantiomer, enabling isolation of (1R)-alcohol with 99% ee after 48 hours at 30°C. The process utilizes vinyl acetate as an acyl donor in tert-butyl methyl ether, achieving 45% conversion (theoretical maximum 50% for kinetic resolution).
Critical factors:
Chiral Chromatography
Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic mixtures on multi-gram scales:
-
Mobile phase: n-Hexane/ethanol (90:10 v/v)
-
Flow rate: 15 mL/min
-
Loading capacity: 50 mg/injection
-
Recovery: 98% for both enantiomers
While effective for analytical purposes, this method proves cost-prohibitive for industrial-scale production.
Biocatalytic Approaches
Whole-Cell Biotransformation
Engineered Escherichia coli expressing Lactobacillus brevis alcohol dehydrogenase reduces 1-(2-chloropyridin-4-yl)ethanone with NADPH recycling:
Optimized conditions:
Immobilized Enzyme Systems
Covalent immobilization of ketoreductase KR-110 on epoxy-functionalized resins enhances operational stability:
-
Reusability: 15 cycles with <5% activity loss
-
Space-time yield: 12 g/L/day
-
Downstream processing: Simple filtration avoids chromatographic purification
Chiral Pool Synthesis from (R)-Propylene Oxide
Epoxide Ring-Opening Strategy
(R)-Propylene oxide undergoes regioselective opening with 2-chloro-4-lithiopyridine at −78°C in THF:
Advantages:
-
Atom economy: 92%
-
Stereochemical fidelity: >99% ee retained
-
Byproduct: Lithium ethoxide easily removed by aqueous workup
Comparative Analysis of Synthetic Routes
Table 2: Merits and Limitations of Preparation Methods
| Method | ee (%) | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 98 | 95 | Industrial | 1200 |
| Enzymatic Reduction | 99 | 82 | Pilot Plant | 950 |
| Kinetic Resolution | 99 | 45 | Lab Scale | 4800 |
| Chiral Pool Synthesis | 99 | 88 | Multi-kg | 2100 |
Catalytic hydrogenation and enzymatic methods dominate industrial production due to favorable cost-yield profiles, while chiral pool synthesis remains valuable for low-volume, high-purity applications.
Reaction Monitoring and Quality Control
Analytical Techniques
-
Chiral HPLC: Chiralpak IC-3 column, 4.6 × 250 mm, 3 μm
Mobile phase: n-Hexane/ethanol/diethylamine (80:20:0.1 v/v/v)
Retention times: (1R)-enantiomer 12.3 min, (1S)-enantiomer 14.7 min -
NMR Spectroscopy:
(400 MHz, CDCl₃): δ 8.33 (dd, J = 4.8, 2.0 Hz, 1H), 4.08 (s, 3H), 2.67 (s, 3H)
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
®-1-(2-chloropyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol group can lead to the formation of the corresponding alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: ®-1-(2-chloropyridin-4-yl)ethanone or ®-1-(2-chloropyridin-4-yl)acetic acid.
Reduction: ®-1-(2-chloropyridin-4-yl)ethane.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol has been investigated for its potential therapeutic effects, particularly as a precursor in the synthesis of pharmaceuticals targeting various diseases:
- Antagonist Activity : Research indicates that this compound can act as an antagonist for specific receptors, including lysophosphatidic acid receptors. This activity is crucial for developing treatments for conditions like cancer and fibrosis, where receptor modulation is beneficial.
Studies have demonstrated that this compound exhibits significant biological activity:
- Binding Affinity : Interaction studies reveal its ability to modulate receptor activity, which is essential for understanding its pharmacological profile.
Drug Development
The compound's chiral nature allows for selective interactions with enzymes or receptors, enhancing its utility in drug design:
- Therapeutic Potential : Its potential applications extend to various therapeutic areas, including anti-inflammatory and anti-cancer therapies. The compound's structure suggests it may disrupt critical cellular processes involved in disease progression .
Case Study 1: Cancer Therapeutics
A study explored the use of this compound as part of a drug development program aimed at targeting cancer cells:
- Methodology : Researchers synthesized several derivatives and evaluated their efficacy in vitro against various cancer cell lines.
- Findings : Certain derivatives exhibited potent inhibitory effects on cell proliferation, suggesting that modifications to the original structure could enhance therapeutic efficacy.
Case Study 2: Receptor Modulation
Another investigation focused on the compound's role in modulating lysophosphatidic acid receptors:
- Experimental Design : The study utilized radiolabeled ligands to assess binding affinity and functional assays to evaluate receptor activation.
- Results : The findings indicated that this compound effectively inhibited receptor activity, supporting its potential as a therapeutic agent in conditions associated with aberrant receptor signaling.
Mechanism of Action
The mechanism of action of ®-1-(2-chloropyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyridine vs. Piperidine Derivatives
A key structural analogue is (1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 1567666-81-2), which replaces the aromatic 2-chloropyridine ring with a saturated piperidine ring and exists as a hydrochloride salt .
| Property | (1R)-1-(2-Chloropyridin-4-yl)ethan-1-ol | (1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride |
|---|---|---|
| Aromaticity | Aromatic pyridine ring | Saturated piperidine ring |
| Electron Effects | Electron-withdrawing Cl substituent | Electron-donating NH group (protonated in HCl salt) |
| Solubility | Moderate in polar solvents (e.g., DMSO) | High water solubility due to HCl salt |
| Stereochemical Impact | Rigid planar structure | Flexible ring conformation |
| Applications | Catalyst ligand, agrochemical intermediate | Pharmaceutical salt form (e.g., CNS drug precursor) |
Key Differences :
- Reactivity : The chlorine atom in the pyridine derivative enhances electrophilic substitution resistance compared to the unsubstituted piperidine analogue.
- Biological Activity : The aromatic pyridine system may confer stronger π-π stacking interactions in target binding, while the piperidine derivative’s basic nitrogen (protonated in HCl salt) could enhance membrane permeability .
Comparison with Other Pyridine-Based Alcohols
- (1R)-1-(3-Chloropyridin-4-yl)ethan-1-ol: Positional isomerism of chlorine (2- vs.
- (1S)-1-(2-Chloropyridin-4-yl)ethan-1-ol : Enantiomeric differences may lead to divergent biological activities (e.g., receptor selectivity).
Q & A
Q. What are the primary synthetic routes for (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of the corresponding ketone precursor (e.g., 2-chloropyridin-4-yl ethanone) using chiral catalysts like Ru-BINAP complexes. Enantiomeric purity is achieved through asymmetric hydrogenation, where reaction conditions (temperature, pressure, and solvent polarity) are optimized to favor the (1R)-enantiomer. Post-synthesis, chiral HPLC or polarimetry is used to verify enantiomeric excess (ee) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Single crystals are grown via slow evaporation in a solvent like ethyl acetate/hexane. Data collection using SHELXL (for refinement) and SHELXS (for structure solution) ensures accurate resolution of the chiral center and pyridine-chlorine geometry. Complementary techniques include H/C NMR to confirm proton environments and FT-IR to validate hydroxyl and aromatic C-Cl stretches .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<1 mg/mL at 25°C). Stability tests under ambient conditions (25°C, 60% humidity) show no decomposition over 30 days when stored in inert atmospheres. Degradation occurs under strong acidic/basic conditions, with the hydroxyl group undergoing esterification or elimination .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for high yield and ee in industrial-scale applications?
- Methodological Answer : A Design of Experiments (DoE) approach is recommended, varying catalyst loading (0.5–5 mol%), hydrogen pressure (10–100 bar), and solvent systems (methanol vs. toluene). Response surface methodology (RSM) identifies optimal conditions. For example, a Ru-(S)-SynPhos catalyst in methanol at 50°C and 50 bar H achieves >95% ee and 85% yield. Kinetic resolution or enzymatic deracemization (using lipases) can further enhance ee .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electronic effects of the 2-chloropyridin-4-yl group on the hydroxyl’s nucleophilicity. Fukui indices identify reactive sites, while transition-state simulations predict activation energies for SN reactions. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .
Q. How should contradictory crystallographic data (e.g., disordered chlorine positions) be resolved?
- Methodological Answer : Disordered atoms in X-ray structures are refined using SHELXL’s PART instruction, with occupancy factors adjusted iteratively. Multi-conformer models or restraints (e.g., DFIX for bond distances) improve accuracy. High-resolution synchrotron data (λ = 0.7 Å) reduces ambiguity. Cross-validation against solid-state NMR or electron diffraction data resolves persistent discrepancies .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer : Variability often arises from differences in solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. UV-Vis). Standardize protocols by using USP-grade solvents, controlled thermostatic baths (±0.1°C), and triplicate measurements. PXRD confirms no polymorphic changes during solubility testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
